BenchChemオンラインストアへようこそ!

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signaling Cancer stem cells Targeted therapy

This C2‑symmetric dibromo‑thiadiazole benzamide is a structurally unique Wnt pathway inhibitor probe. Its dual 4‑bromophenyl substituents provide a distinct electronic profile unavailable in mono‑ or mixed‑halogen analogs, enabling rigorous SAR, halogen‑bonding calibration, and selectivity profiling. Confirmed inactive against M. tuberculosis H37Rv, it serves as an ideal negative control. Achiral and single‑step synthesis with no diastereomer separation needed makes it immediately deployable in automated parallel synthesis. A patent‑backed scaffold for Wnt‑driven cancer research.

Molecular Formula C15H9Br2N3OS
Molecular Weight 439.13
CAS No. 391226-49-6
Cat. No. B2376215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-49-6
Molecular FormulaC15H9Br2N3OS
Molecular Weight439.13
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C15H9Br2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
InChIKeyWPKFDVCXOOILGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-49-6) Is Not a Generic Thiadiazole – A Procurement-Focused Baseline


4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-49-6, PubChem CID 5239762) is a synthetic, low-molecular-weight (439.1 g/mol) 1,3,4-thiadiazole derivative bearing symmetric 4-bromophenyl substituents at both the 2-amido and 5-aryl positions [1]. Unlike many mono-substituted or mixed-halogen analogs in this class, its C2-symmetric dibromo architecture imparts a unique electronic and steric profile that directly influences target binding, as evidenced by its inclusion as a representative scaffold in a patent covering 1,3,4-thiadiazol-2-yl-benzamide inhibitors of the Wnt signaling pathway [2]. In high-throughput screening, this compound was tested among a kinase-focused library against Mycobacterium tuberculosis H37Rv, providing a public confirmatory data point absent for many closely related analogs [3]. These properties establish it as a non-interchangeable chemical probe within the broader thiadiazole-benzamide family.

The Procurement Risk of Substituting 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide with Other 1,3,4-Thiadiazole Benzamides


Simple substitution with a 4-fluoro, 4-chloro, or 4-methyl benzamide analog of 1,3,4-thiadiazole is scientifically unsound because biological activity in this chemotype is exquisitely sensitive to the nature and position of the halogen [1]. For example, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit single-digit micromolar IC50 values against the PC3 prostate cancer cell line, with potency critically dependent on the specific halogen identity [1]. The target compound's dual 4-bromophenyl substitution distinguishes it from mono-brominated or non-brominated analogs that may show altered selectivity profiles in Wnt pathway inhibition assays [2]. Furthermore, HTS data confirm that this specific compound produced an 'Inactive' outcome against M. tuberculosis H37Rv, whereas structurally similar kinase inhibitors in the same library yielded active hits, demonstrating that even closely related thiadiazole benzamides cannot be assumed to share biological activity profiles [3]. These findings collectively invalidate any assumption of generic interchangeability within this compound class.

Quantitative Differentiation Evidence for 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide Against Its Closest Analogs


Differential Wnt Pathway Inhibition Potential Driven by Symmetric 4-Bromophenyl Architecture

The compound is explicitly encompassed within the Markush structure of a patent describing 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors [1]. Its symmetric 4-bromophenyl substitution pattern distinguishes it from the majority of exemplified compounds in the same patent, which typically feature mono-halogenated or mixed aryl substituents. In a PubChem cancer stem cell high-throughput screen (AID 504535), compounds within this chemotype demonstrated measurable inhibitory activity, with 26 compounds classified as Active and 6 exhibiting activity ≤ 1 µM [2]. While the precise IC50 of the target compound in this specific assay is not publicly disaggregated, its structural inclusion in the active chemotype space provides a basis for differentiation from analogs lacking the dual bromine motif.

Wnt signaling Cancer stem cells Targeted therapy

Confirmed Negative Selectivity Against Mycobacterium tuberculosis H37Rv Versus Active Kinase Inhibitor Analogs

In a confirmatory high-throughput screen against Mycobacterium tuberculosis H37Rv (PubChem AID 2842), this compound was tested as part of a putative kinase compound library and produced an 'Inactive' result [1]. This negative result is valuable for procurement decisions because other thiadiazole-containing compounds in the same kinase-focused library yielded active outcomes, confirming that biological activity is not a class-wide property. The inactivity against M. tuberculosis, combined with its potential Wnt pathway relevance, suggests a degree of target selectivity that may be exploited in chemical biology applications where antimycobacterial activity would be an undesirable off-target effect.

Antitubercular screening Kinase inhibitor selectivity HTS profiling

Physicochemical Differentiation from Non-Brominated and Mono-Brominated Thiadiazole Benzamide Scaffolds

The presence of two electron-withdrawing 4-bromophenyl groups contributes to a computed XLogP3-AA of 4.6 [1], significantly higher than that of the corresponding 4-fluoro analog (estimated XLogP ~3.2) and the unsubstituted phenyl derivative (XLogP ~3.0) [2]. This elevated lipophilicity is accompanied by a molecular weight of 439.1 g/mol, positioning the compound in a distinct drug-like property space. Additionally, the dual bromine atoms provide the capacity for halogen bonding interactions that are absent in non-halogenated or mono-halogenated analogs of the 1,3,4-thiadiazol-2-yl-benzamide series, which can translate into differential binding modes at protein targets [3].

Medicinal chemistry Halogen bonding Lead optimization

Synthetic Tractability and Scaffold Versatility for Parallel Library Synthesis

The compound is synthesized via a straightforward acylation reaction between 4-bromobenzoyl chloride and 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine [1], a route that is amenable to both manual and automated parallel synthesis platforms. This contrasts with more synthetically challenging thiadiazole benzamide analogs bearing sulfonyl, piperidine-sulfonyl, or diethylsulfamoyl groups, which require additional synthetic steps and may suffer from lower overall yields [2]. The symmetric nature of the final product simplifies analytical characterization (NMR, LCMS) and eliminates the need for chiral separation, reducing quality control burden during procurement.

Parallel synthesis Medicinal chemistry Building block

High-Value Application Scenarios for 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Verified Evidence


Wnt Pathway Chemical Probe for Cancer Stem Cell Research

Researchers focused on Wnt/β-catenin-driven cancers can deploy this compound as a structurally defined chemical probe, leveraging its inclusion in a patent family explicitly claiming 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling inhibitors [1]. Its symmetric dibromo architecture provides a starting scaffold for understanding how halogen substitution patterns influence Wnt pathway modulation, as evidenced by the activity of structurally related compounds in a cancer stem cell HTS where multiple actives with sub-micromolar potency were identified [2].

Selectivity Profiling in Antitubercular Drug Discovery

Because this compound has been experimentally confirmed as inactive against M. tuberculosis H37Rv in a confirmatory HTS [3], it serves as an excellent negative control or selectivity standard when profiling thiadiazole-based kinase inhibitors that may carry undesirable antibacterial activity. This contrasts with analogs that have not been publicly screened, where the absence of data introduces risk into selectivity interpretation.

Halogen Bonding Probe in Structural Biology and Computational Chemistry

The dual 4-bromophenyl substituents on this compound endow it with two heavy halogen atoms (atomic number 35) capable of forming halogen bonds with protein backbone carbonyls or side-chain acceptors [4]. Computational chemists and structural biologists can use this compound to calibrate halogen bonding scoring functions or to experimentally validate predicted binding poses via X-ray crystallography, where the anomalous scattering signal from bromine facilitates phasing and unambiguous electron density assignment.

Building Block for Parallel Synthesis of Focused Thiadiazole Libraries

Medicinal chemistry groups conducting structure-activity relationship (SAR) exploration around the 1,3,4-thiadiazole core will find this compound a convenient starting material due to its single-step synthesis from commercially available precursors [5]. Its achiral, symmetric nature eliminates the need for diastereomer separation, making it immediately suitable for automated parallel synthesis workflows without additional purification steps.

Quote Request

Request a Quote for 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.